![molecular formula C15H15NO4S2 B2741671 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 380569-12-0](/img/structure/B2741671.png)
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Demethylation Process
- Application : Researchers have developed an organic solvent-free process for the demethylation of this compound. By using only a slight excess of aqueous HBr and avoiding phase transfer catalysis, they achieve the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the production of LY518674 .
Boronic Acid Derivatives
- Application : 4-Methoxyphenylboronic acid (also known as (4-methoxyphenyl)boric acid) is a derivative of our compound. It serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. These reactions find applications in drug discovery, agrochemicals, and materials science .
Chiral Epoxide Synthesis
- Application : Our compound can be converted into (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) using lipase from Serratia marcescens. This chemoenzymatic approach provides access to chiral epoxides, which have applications in pharmaceuticals and natural product synthesis .
properties
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXQGARFJFRDC-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
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